

Unraveling "Methylethyllead": A Technical Guide to Mixed Alkyllead Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylethyllead**

Cat. No.: **B15398923**

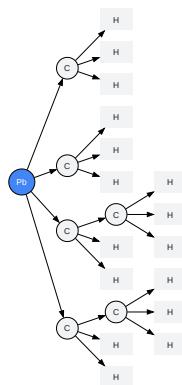
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into "**methylethyllead**," a term that does not correspond to a standard chemical entity with a unique CAS number. Scientific literature and chemical databases do not recognize "**methylethyllead**" as a standard nomenclature. The query likely refers to the class of mixed tetraalkyllead compounds, which contain a combination of methyl and ethyl groups attached to a central lead atom. This document provides a comprehensive overview of these compounds, focusing on representative examples, their synthesis, analytical characterization, and toxicological profiles, in line with the requirements for an in-depth technical resource.

The initial confusion may arise from erroneous synonym listings in some databases for Tetraethyllead (CAS: 78-00-2), which occasionally and incorrectly list "Tetra(methylethyl)lead". It is crucial to clarify that Tetraethyllead consists of a lead atom bonded to four ethyl groups. In contrast, this guide will focus on well-defined mixed alkyllead species.

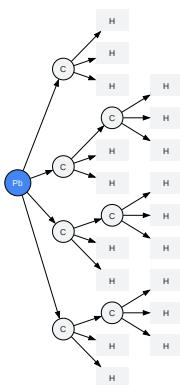
Representative Mixed Alkyllead Compounds: Physicochemical Properties


To facilitate a clear understanding, this guide will focus on two primary examples of mixed tetraalkyllead compounds: Diethyldimethyllead and Triethylmethyllead. The structural and physical properties of these compounds are summarized below.

Property	Diethyldimethyllead	Triethylmethyllead
CAS Number	1762-27-2[1]	1762-28-3
Molecular Formula	C ₆ H ₁₆ Pb[1]	C ₇ H ₁₈ Pb
Molecular Weight	295 g/mol [2]	309 g/mol [3]
IUPAC Name	diethyl(dimethyl)plumbane[2]	triethyl(methyl)plumbane[3]
Appearance	Colorless liquid[2]	Colorless liquid[3]
Boiling Point	51 °C at 13 mm Hg[2]	70 °C at 15 mm Hg[3]
Density	1.79 g/cm ³ at 20 °C[2]	1.71 g/cm ³ at 20 °C[3]
Vapor Pressure	2.2 mmHg[2]	1.31 mmHg[3]
Log K _{ow}	4.04[2]	Not available

Molecular Structure

The molecular structures of Diethyldimethyllead and Triethylmethyllead are characterized by a central lead atom tetrahedrally bonded to a combination of methyl and ethyl groups.


Diethyldimethyllead:

[Click to download full resolution via product page](#)

Caption: Molecular structure of Diethyldimethyllead.

Triethylmethyllead:

[Click to download full resolution via product page](#)

Caption: Molecular structure of Triethylmethyllead.

Experimental Protocols

Synthesis of Mixed Alkyllead Compounds via Redistribution Reaction

Mixed tetraalkyllead compounds are typically synthesized through a redistribution reaction, where different tetraalkyllead compounds are equilibrated in the presence of a catalyst.

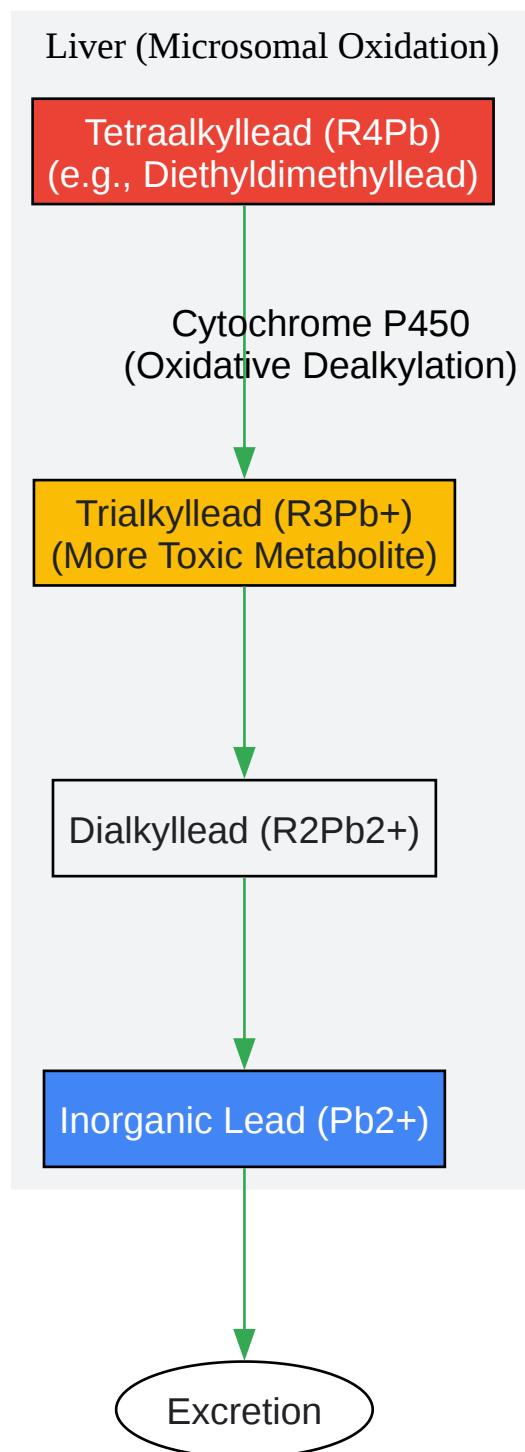
Methodology:

- Reactants: A mixture of two different tetraalkyllead compounds (e.g., Tetramethyllead and Tetraethyllead) is prepared in a suitable solvent.
- Catalyst: A catalyst, such as aluminum chloride, is added to the reaction mixture.
- Reaction Conditions: The mixture is heated under an inert atmosphere to initiate the redistribution of alkyl groups. The reaction temperature and time are optimized to achieve the desired equilibrium mixture of mixed alkyllead compounds.
- Separation and Purification: The resulting mixture of tetraalkyllead compounds, including the desired mixed alkyllead product, is then separated. Due to the similar boiling points of the components, fractional distillation under reduced pressure is a common purification method.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of mixed alkyllead compounds in various matrices are predominantly performed using gas chromatography coupled with mass spectrometry.

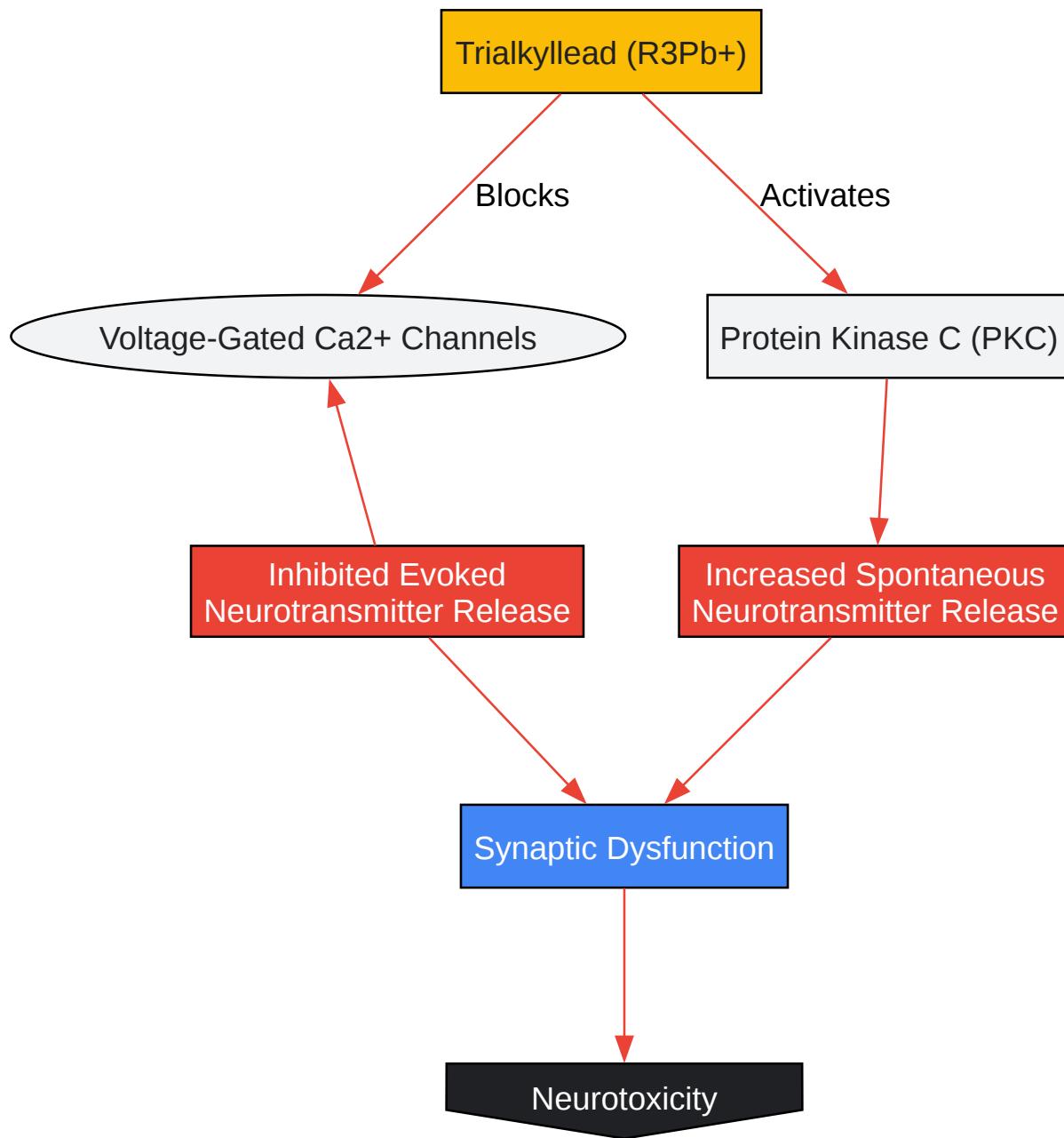
Methodology:


- Sample Preparation: For aqueous samples, extraction with a nonpolar solvent like hexane is performed. For solid matrices like sediment or biological tissues, an appropriate extraction protocol is employed.
- Gas Chromatography: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5ms). The oven temperature is programmed to separate the different alkyllead species based on their volatility and interaction with the stationary phase.
- Mass Spectrometry: The separated compounds are introduced into a mass spectrometer. Electron ionization (EI) is a common technique used to fragment the molecules. The resulting mass spectra, with characteristic fragmentation patterns and isotopic distribution of lead, allow for the unambiguous identification of the mixed alkyllead compounds. Selected Ion Monitoring (SIM) mode is often used for quantitative analysis, enhancing sensitivity and selectivity by monitoring specific ions corresponding to the target analytes.

Signaling Pathways and Toxicological Mechanisms

The toxicity of alkyllead compounds is primarily attributed to their effects on the central nervous system. The metabolic activation and subsequent interactions with cellular components are key to their mechanism of action.

Metabolic Pathway of Alkyllead Compounds


Tetraalkyllead compounds are metabolized in the liver by cytochrome P450 enzymes, which catalyze their oxidative dealkylation. This process is a critical step in their toxicification.

[Click to download full resolution via product page](#)

Caption: Metabolic activation of tetraalkyllead compounds.

Mechanism of Alkyllead Neurotoxicity

The neurotoxicity of alkyllead compounds, particularly the trialkyllead metabolites, is multifaceted. A primary mechanism involves the disruption of calcium homeostasis and neurotransmitter release.

[Click to download full resolution via product page](#)

Caption: Mechanism of alkyllead-induced neurotoxicity.

In conclusion, while "methyl²ethyllead" is not a recognized chemical term, the class of mixed tetraalkyllead compounds is well-defined. This guide provides a foundational understanding of these substances for research and development purposes, summarizing their properties, synthesis, analysis, and the mechanisms underlying their significant neurotoxicity. Further research into the specific toxicokinetics and metabolic profiles of individual mixed alkyllead compounds is warranted to fully characterize their potential health risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyldimethyllead - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Dimethyldiethyllead | C6H16Pb | CID 15662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyltriethyl lead | C7H18Pb | CID 15663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling "Methyl²ethyllead": A Technical Guide to Mixed Alkyllead Compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15398923#methyllethyllead-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com